2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one
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Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and chemical characterization of related compounds have been extensively studied. For instance, the structural study of a benzo[d]thiazole derivative through experimental and theoretical approaches provided insights into its molecular geometry, optimized using density functional theory (DFT). This study highlighted the compound's spectral data consistency with experimental results, contributing to a deeper understanding of its chemical properties (Inkaya, 2018).
Biological Activities
Research on compounds with similar structural features has revealed various biological activities. Some compounds have shown potential as anticancer agents, where specific derivatives displayed cytotoxic activity against cancer cells, indicating their potential therapeutic application in oncology (Abu‐Hashem & Aly, 2017). Additionally, the antimicrobial and antitubercular activities of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones derivatives were identified, providing a new chemotype for anti-mycobacterial research. Some derivatives demonstrated significant inhibitory effects against the Mycobacterium tuberculosis H37Rv strain, presenting a promising avenue for tuberculosis treatment research (Pancholia et al., 2016).
Synthesis Methods
Innovative synthesis methods have been applied to these compounds, including electrochemical synthesis techniques, which offer environmentally friendly and efficient pathways for creating arylthiobenzazoles. Such methods highlight the importance of green chemistry in the synthesis of complex molecules (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-16(11-26-19-20-14-3-1-2-4-15(14)27-19)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRXQARATVLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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